The compound 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol is a versatile molecule that serves as a scaffold for various derivatives with significant biological activities. The trifluoromethyl group, in particular, is known for its ability to enhance the biological properties of pharmaceuticals due to its lipophilic nature and stability. This analysis will delve into the research surrounding derivatives of this compound and their applications in different fields, such as antihypertensive activity, aldose reductase inhibition, A-FABP inhibition, dihydrofolate reductase activity, and antifolate inhibitors of purine biosynthesis.
The synthesis of 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol and its derivatives can be achieved through various methods. One common approach involves the cyclocondensation of trifluoroacetimidamide with a suitable 3-carbon synthon, such as ethyl acetoacetate or its derivatives. [] Another method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine with water or an alcohol in the presence of a base. [] Additionally, multi-step syntheses starting from commercially available materials like thiourea and ethyl trifluoroacetoacetate have also been reported. []
The derivatives of 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol exhibit their biological activities through various mechanisms. For instance, the 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been shown to lower blood pressure in spontaneously hypertensive rats by a gradual and sustained manner, indicating their potential as antihypertensive agents1. The pyrido[1,2-a]pyrimidin-4-one derivatives act as selective aldose reductase inhibitors, which is crucial for managing complications related to diabetes, and they also display significant antioxidant properties2. The substituted benzylamino derivatives of the compound have been identified as selective human A-FABP inhibitors, which could have implications in the treatment of metabolic disorders3. Additionally, quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones have been synthesized and found to be substrates and inhibitors of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide biosynthesis, which is a target for anticancer drugs4. Lastly, a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors have been developed that selectively target high-affinity folate receptors over other folate transporters, indicating a unique mechanism of antitumor activity5.
While specific data on the physical and chemical properties of 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol may vary depending on the specific derivative, generally, these compounds are typically crystalline solids at room temperature. [, , , ]
The presence of the trifluoromethyl group influences the molecule's polarity, lipophilicity, and other physicochemical properties, impacting its solubility, bioavailability, and metabolic stability. [, , , ]
The 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol, have been evaluated for their antihypertensive activity. Notably, one derivative in particular, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, was effective in reducing blood pressure to normotensive levels in hypertensive rats1.
Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, showing activity in the micromolar/submicromolar range. These compounds are important for the potential treatment of diabetic complications, as aldose reductase is implicated in the polyol pathway that leads to diabetic complications2.
The novel human A-FABP inhibitors based on the 6-(trifluoromethyl)pyrimidine-4(1H)-one scaffold have shown low micromolar activity and good selectivity. A-FABP is a target for the development of new therapeutics for metabolic diseases, including obesity and diabetes3.
Compounds based on the 6-Amino-2-(trifluoromethyl)pyrimidin-4-ol scaffold have been designed to act as substrates and inhibitors of DHFR. This enzyme is a target for anticancer drugs, as it plays a crucial role in the synthesis of nucleotides required for DNA replication4.
A series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors have been synthesized, which are potent growth inhibitors of human tumor cells expressing folate receptors. These compounds inhibit key enzymes in purine biosynthesis and are selective for cells with high-affinity folate receptors, making them promising candidates for cancer therapy5.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: